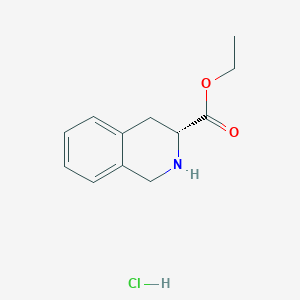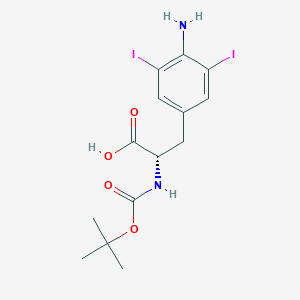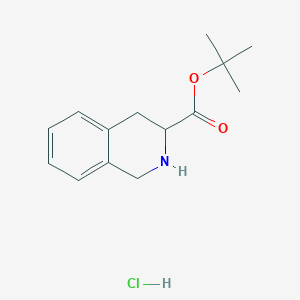
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Overview
Description
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C5H4BrN3. It has a molecular weight of 186.01 g/mol .
Molecular Structure Analysis
The InChI code for 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is 1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results.Scientific Research Applications
Antitumor Evaluation
Research has focused on the synthesis and biological evaluation of novel derivatives, including those based on the pyrrole scaffold, for antitumor activities. For instance, acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives have been prepared and evaluated for cytotoxicity against specific cancer cell lines. These studies reveal that certain derivatives exhibit significant cytotoxicity, indicating potential applications in cancer treatment (Liu et al., 2006).
Antibacterial Activity
Another domain of application involves the synthesis of novel pyrrole derivatives for antibacterial purposes. Research demonstrated that certain 4-pyrrolidin-3-cyanopyridine derivatives exhibit antimicrobial activity against a range of aerobic and anaerobic bacteria, showcasing their potential as antibacterial agents (Bogdanowicz et al., 2013).
Sustainable Catalytic Synthesis
Sustainable approaches in the synthesis of pyrroles, where secondary alcohols and amino alcohols are linked via C-N and C-C bonds in an environmentally friendly manner, have been developed. This method emphasizes the use of renewable resources, contributing to greener chemical processes (Michlik & Kempe, 2013).
Catalysis and Chemical Synthesis
Pyrrole derivatives have been applied in catalysis and the synthesis of complex molecules. For example, bis(oxazolinyl)pyrroles have been used as supporting ligands in palladium-catalyzed Suzuki-type C-C coupling reactions, indicating their utility in facilitating organic transformations (Mazet & Gade, 2001).
Corrosion Inhibition
Pyrrole carbonitriles, including phenylthio derivatives, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the mechanisms of corrosion prevention and the potential industrial applications of pyrrole derivatives in protecting metals (Verma et al., 2015).
Fluorescence Properties
The synthesis of novel pyridinecarbonitriles with amino acid functions has been explored, with some derivatives displaying fluorescence properties. This opens up applications in the development of fluorescent probes and materials science (Girgis et al., 2004).
Material Science
Pyrrole and its derivatives serve as fundamental units in various biological and synthetic materials. Their unique properties are harnessed in the development of conducting polymers, dyes, and solvents, demonstrating the wide-ranging applications of pyrrole-based compounds in material science and beyond (Anderson & Liu, 2000).
Safety and Hazards
This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation). Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
1-amino-4-bromopyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDCGMIUSPOHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728471 | |
| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937161-86-9 | |
| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1509859.png)

![7-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1509872.png)








![Naphtho[2,3-b][1]benzofuran-6-ylboronic acid](/img/structure/B1509902.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl-](/img/structure/B1509911.png)